molecular formula C17H13ClN2O2 B2993508 (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 330858-48-5

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

Cat. No.: B2993508
CAS No.: 330858-48-5
M. Wt: 312.75
InChI Key: PUEJPVYBPSRQOB-UHFFFAOYSA-N
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Description

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide typically involves a multi-step process. The starting materials often include 2-chlorobenzyl alcohol and 2-hydroxybenzaldehyde. The key steps in the synthesis include:

    Formation of the intermediate: The reaction between 2-chlorobenzyl alcohol and 2-hydroxybenzaldehyde under basic conditions forms an intermediate compound.

    Cyanation: The intermediate is then subjected to cyanation using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Amidation: The final step involves the amidation of the cyanated intermediate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in structure but with different functional groups.

    4-Methoxyphenylboronic acid: Another structurally related compound with distinct properties.

    3-Cyanophenylboronic acid: Shares the cyanophenyl moiety but differs in overall structure.

Uniqueness

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-15-7-3-1-6-13(15)11-22-16-8-4-2-5-12(16)9-14(10-19)17(20)21/h1-9H,11H2,(H2,20,21)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEJPVYBPSRQOB-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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